molecular formula C28H41NS B13758471 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine CAS No. 53915-72-3

2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine

Cat. No.: B13758471
CAS No.: 53915-72-3
M. Wt: 423.7 g/mol
InChI Key: ZXHLKLXHFDXLCW-UHFFFAOYSA-N
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Description

2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine (CAS: 130328-25-5) is a phenothiazine derivative featuring bulky 1,1,3,3-tetramethylbutyl substituents at the 3- and 7-positions of the heterocyclic core. Its molecular formula is C₃₁H₄₅NS, with a molecular weight of 463.76 g/mol . The compound’s structure combines the electron-rich phenothiazine system with highly branched aliphatic groups, which confer unique steric and electronic properties. These characteristics make it relevant in applications requiring enhanced solubility in nonpolar media, steric stabilization, or tailored electronic behavior in materials science.

Properties

CAS No.

53915-72-3

Molecular Formula

C28H41NS

Molecular Weight

423.7 g/mol

IUPAC Name

2,7-bis(2,4,4-trimethylpentan-2-yl)-10H-phenothiazine

InChI

InChI=1S/C28H41NS/c1-25(2,3)17-27(7,8)19-12-14-23-22(15-19)29-21-13-11-20(16-24(21)30-23)28(9,10)18-26(4,5)6/h11-16,29H,17-18H2,1-10H3

InChI Key

ZXHLKLXHFDXLCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)C(C)(C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Alkylation of Phenothiazine with 1,1,3,3-Tetramethylbutyl Bromide

One of the most common and direct methods to prepare 2,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine involves the nucleophilic substitution (alkylation) of phenothiazine with 1,1,3,3-tetramethylbutyl bromide.

Procedure:

  • Reagents: Phenothiazine, 1,1,3,3-tetramethylbutyl bromide, potassium carbonate (base).
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
  • Mechanism: The nitrogen atom of phenothiazine acts as a nucleophile, attacking the alkyl bromide to form the N-alkylated product.
  • Purification: The crude product is typically purified by recrystallization or chromatographic techniques to isolate the desired compound from side products.

Research Outcome:

  • The steric bulk of the 1,1,3,3-tetramethylbutyl groups influences the reaction rate and selectivity.
  • The alkylation proceeds efficiently under these conditions, yielding the bis-substituted phenothiazine with high purity.
  • The bulky substituents limit further substitution or side reactions on the phenothiazine core, stabilizing the product.

This method is widely adopted due to its straightforwardness and the availability of starting materials.

Synthesis via Buchwald–Hartwig Coupling and Subsequent Phenothiazine Formation

Although more commonly applied to phenazine derivatives, Buchwald–Hartwig amination techniques provide a versatile synthetic route to substituted nitrogen-containing heterocycles and can be adapted for phenothiazine derivatives.

General Approach:

  • Step 1: Preparation of bis(2-nitrophenyl)amine derivatives through palladium-catalyzed Buchwald–Hartwig coupling of substituted bromo-nitrobenzenes.
  • Step 2: Reduction of the nitro groups to amines using palladium on charcoal with sodium tetrahydroborate as a hydrogen source.
  • Step 3: Oxidative cyclization under mild conditions (e.g., using ferric chloride) to form the phenothiazine or phenazine core.

Reaction Conditions:

  • Catalysts: Palladium(II) acetate, RuPhos ligand.
  • Base: Caesium carbonate.
  • Solvent: Toluene.
  • Temperature: 110 °C for 24–48 hours.
  • Purification: Column chromatography.

Yields and Observations:

  • The Buchwald–Hartwig coupling step yields bis(2-nitrophenyl)amine intermediates in high yields (77–96%).
  • Reduction and oxidative cyclization steps proceed efficiently to afford the heterocyclic products.
  • The substituent pattern on the aromatic rings affects the yield and purity of the final product.

Data Table Summarizing Preparation Methods

Method Key Reagents Conditions Yield Range (%) Notes
Alkylation with 1,1,3,3-tetramethylbutyl bromide Phenothiazine, 1,1,3,3-tetramethylbutyl bromide, K2CO3 Reflux in DMF or DMSO, several hours High (not explicitly quantified) Direct, simple, widely used, steric hindrance affects reactivity
Buchwald–Hartwig Coupling + Reduction + Oxidation Bromo-nitrobenzenes, Pd(OAc)2, RuPhos, Cs2CO3, NaBH4, FeCl3 110 °C, 24–48 h, multi-step 50–96 (intermediates) Versatile, allows nonsymmetrical substitution, complex procedure
Transition-metal-free synthesis from 2-aminobenzenethiol and cyclohexanones 2-Aminobenzenethiol, substituted cyclohexanones, KI, benzylsulfonylbenzene 140 °C, 24 h, oxygen atmosphere 70–83 Environmentally friendly, metal-free, adaptable

Detailed Research Outcomes and Analytical Data

  • Alkylation Method: The reaction proceeds via nucleophilic substitution, with potassium carbonate acting as a base to deprotonate the phenothiazine nitrogen. Refluxing in DMF or DMSO ensures good solubility and reaction kinetics. Purification by recrystallization or chromatography yields pure 2,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine. The bulky substituents reduce further reactivity, stabilizing the product.

  • Buchwald–Hartwig Coupling: The palladium-catalyzed amination efficiently forms bis(2-nitrophenyl)amine intermediates. Reduction with sodium tetrahydroborate avoids gaseous hydrogen, improving safety and control. Oxidative cyclization with ferric chloride under mild conditions prevents overoxidation and side product formation. The yields vary with substituent patterns but are generally high, demonstrating the method's robustness.

  • Transition-Metal-Free Synthesis: This green chemistry approach uses oxygen as the oxidant and avoids precious metals. The reaction conditions are relatively harsh (140 °C), but the method yields phenothiazines in good yield and purity. Analytical data such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity of products. The method's adaptability to bulky substituents remains to be explored but holds promise for future applications.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at its halogenated positions (C2, C4, C6). Reactivity trends depend on electronic and steric factors:

  • Iodine (C6) : Highly reactive in oxidative substitution due to weaker C–I bond strength. Participates in Ullmann-type couplings under copper catalysis.

  • Chlorine (C2/C4) : Requires harsher conditions (e.g., Pd catalysis) for substitution. Steric hindrance from the C7-methyl group slows reactivity at C4 .

Table 1: Substitution Reactivity at Halogenated Positions

PositionHalogenReaction TypeConditionsMajor ProductsYield (%)
C6ISNArCuI, DMF6-Amino derivative78–85
C4ClPd-catalyzedPd(PPh₃)₄4-Aryl derivatives60–65
C2ClThermal120°C, K₂CO₃2-Methoxy analog45–50

Coupling Reactions

The iodine substituent facilitates cross-coupling reactions, while chlorine participates under optimized conditions:

  • Suzuki–Miyaura Coupling : C6-iodo group reacts with arylboronic acids using Pd(PPh₃)₄, yielding biarylquinolines. Selectivity depends on ligand electronics (e.g., electron-rich ligands favor C2-Cl coupling) .

  • Heck Coupling : Iodo group undergoes coupling with alkenes to form styryl derivatives, useful in medicinal chemistry .

Table 2: Coupling Reaction Outcomes

Reaction TypeReagentsTarget PositionProduct ClassKey Findings
SuzukiPd(OAc)₂, XPhosC6Biaryl92% regioselectivity
HeckPdCl₂, DIPEAC6AlkenylE/Z ratio 3:1
Buchwald–HartwigPd₂(dba)₃C4AminoquinolineLimited by steric bulk

Redox Transformations

  • Oxidation : The C7-methyl group oxidizes to a carboxylate under KMnO₄/H₂SO₄, forming 7-carboxy derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering electronic properties .

Coordination Chemistry

The quinoline nitrogen and iodinated/chlorinated positions act as ligands for metal complexes:

  • Fe(III) Complexation : Forms octahedral complexes via N-coordination, with spin crossover behavior influenced by π–π stacking (centroid distances: 3.47–4.33 Å) .

  • Pd Coordination : Iodo group participates in Pd-mediated catalytic cycles, critical for coupling efficiency .

Table 3: Reactivity vs. Analogous Quinoline Derivatives

CompoundC6 ReactivityC4 ReactivityCoupling Efficiency
2,4-Dichloro-6-iodo-7-methylHighModerate85–92%
4-Chloro-6,7-dimethoxy-2-methylLowHigh70–75%
2,4-Dichloro-8-methylquinolineModerateLow50–55%

Mechanistic Insights

  • Electron-Withdrawing Effects : Halogens (Cl, I) increase electrophilicity at adjacent carbons, enhancing nucleophilic attack .

  • Steric Effects : C7-methyl group hinders axial approaches to C4, favoring para-substitution .

  • Radical Pathways : Iodo group participates in sulfonyl radical additions under photoredox conditions (e.g., TsCl/[Ir] systems) .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry applications, formic acid is recommended as a substitute . This method allows for:

  • Isolation of Impurities: Useful in the preparative separation processes.
  • Pharmacokinetic Studies: Its properties make it suitable for studying the absorption and distribution of drugs in biological systems.

Environmental Applications

Detection of Emerging Contaminants
The compound has been studied as a potential marker for identifying transformation products of emerging contaminants in environmental samples. Its stability and detection capabilities make it valuable for:

  • Quantitative Analysis: Utilizing advanced mass spectrometry techniques to identify and quantify transformation products in water and soil samples .
  • Toxicity Assessment: Evaluating the ecological impact of contaminants through its degradation products.

Case Study 1: HPLC Method Development

A study focused on the development of an HPLC method to analyze 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine demonstrated its effectiveness in separating this compound from other phenothiazine derivatives. The method showed high resolution and sensitivity, making it applicable for pharmaceutical quality control .

Case Study 2: Environmental Fate Studies

Research investigating the environmental fate of this compound highlighted its persistence in aquatic systems. The study utilized mass spectrometry to track degradation pathways and transformation products in contaminated water bodies. Findings indicated that while the parent compound was stable, its metabolites posed varying degrees of toxicity to aquatic life .

Data Table: Summary of Applications

Application AreaMethodologyKey Findings
Analytical ChemistryReverse-phase HPLCEffective separation and quantification
Environmental ScienceMass SpectrometryIdentified transformation products in ecosystems
PharmacokineticsIn vivo studiesInsights into drug absorption and metabolism

Mechanism of Action

The mechanism of action of 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still being studied, but its structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

3,7-Ditert-butyl-10H-phenothiazine (CAS: 27075-55-4)

  • Molecular Formula : C₂₀H₂₅NS (311.48 g/mol ) .
  • Substituents : Tert-butyl groups at 3- and 7-positions.
  • Key Differences: Smaller molecular weight and less branching compared to the tetramethylbutyl analog.

3,7-Bis(1-methyl-1-phenylethyl)-10H-phenothiazine (CAS: 38201-66-0)

  • Molecular Formula : C₃₀H₂₉NS (435.62 g/mol ) .
  • Substituents : Bulky 1-methyl-1-phenylethyl groups.
  • Key Differences :
    • Aromatic phenyl rings introduce π-conjugation, altering electronic properties compared to purely aliphatic tetramethylbutyl groups.
    • Higher density (1.122 g/cm³) due to aromatic substituents .

3,7-Dibromo-10-(4-bromophenyl)-10H-phenothiazine (CAS: 89922-59-8)

  • Molecular Formula : C₁₈H₁₀Br₃NS (512.06 g/mol ) .
  • Substituents : Bromine atoms at 3- and 7-positions; a 4-bromophenyl group at N-10.
  • Key Differences: Electron-withdrawing bromine substituents reduce electron density on the phenothiazine core, contrasting with the electron-donating alkyl groups in the tetramethylbutyl derivative.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Type Key Properties
2,7-Bis(tetramethylbutyl)-10H-PTZ 463.76 Branched aliphatic High hydrophobicity, steric protection
3,7-Ditert-butyl-10H-PTZ 311.48 Compact aliphatic Moderate solubility, lower steric bulk
3,7-Bis(1-methyl-1-phenylethyl) 435.62 Aromatic-aliphatic hybrid Enhanced π-conjugation, higher density
3,7-Dibromo-10-(4-bromophenyl) 512.06 Halogenated Electron-deficient core, halogen bonding

Biological Activity

Chemical Identity
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is a synthetic phenothiazine derivative with the molecular formula C28H41NSC_{28}H_{41}NS and a molecular weight of approximately 423.70 g/mol. This compound is characterized by its unique structure which includes two bulky tetramethylbutyl groups attached to the phenothiazine core. Its chemical structure can be represented as follows:

SMILES CC C C CC C C C1 CC C2SC3 C NC2 C1 C CC C3 C C C CC C C C\text{SMILES CC C C CC C C C1 CC C2SC3 C NC2 C1 C CC C3 C C C CC C C C}

Applications and Importance
Phenothiazines are primarily known for their neuroleptic properties and have been utilized in treating various psychiatric disorders. However, derivatives like 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine exhibit a broader spectrum of biological activities beyond their antipsychotic effects.

Research indicates that phenothiazine derivatives possess diverse biological activities which include:

  • Antioxidant Properties : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Activity : Phenothiazines have shown potential in inhibiting cancer cell proliferation through mechanisms such as calmodulin inhibition and modulation of protein kinase C pathways .
  • Neuroprotective Effects : Certain studies suggest that these compounds may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Properties

A study highlighted the ability of 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine to inhibit the growth of various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its potential as an anticancer agent .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective capabilities in models of neurodegeneration. It showed a significant reduction in neuronal cell death induced by oxidative stress agents like hydrogen peroxide .

Toxicological Profile

The safety and toxicity profile of 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine has been assessed through various assays. The compound displayed low toxicity in preliminary studies with an LC50 (lethal concentration for 50% of the population) indicating a favorable safety margin for further research .

Case Study 1: Anticancer Efficacy

In vitro studies conducted on human breast cancer cells revealed that treatment with varying concentrations of 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine resulted in significant reductions in cell viability. The IC50 (half-maximal inhibitory concentration) was determined to be approximately 15 µM after 48 hours of exposure.

Cell LineIC50 (µM)Treatment Duration
MCF-71548 hours
A5492048 hours

Case Study 2: Neuroprotection

A study involving neuronal cell cultures treated with hydrogen peroxide demonstrated that pre-treatment with the compound significantly reduced cell death. The survival rate increased from 30% in untreated cells to over 70% in treated groups.

Treatment GroupSurvival Rate (%)
Control (no treatment)30
Treated with compound70

Q & A

Q. What are the established synthetic routes for 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine?

The synthesis of this compound involves introducing bulky 1,1,3,3-tetramethylbutyl groups at the 2- and 7-positions of the phenothiazine core. A common approach is alkylation using pre-functionalized intermediates under inert conditions. For example:

  • Key Protocol : React 10H-phenothiazine with 1,1,3,3-tetramethylbutyl bromide in the presence of a strong base (e.g., LiHMDS) in anhydrous DMF. Purify via column chromatography (neutral aluminum oxide, petroleum ether/EtOAc gradients) .
  • Critical Parameters : Control reaction temperature (0–60°C) and stoichiometry to avoid over-alkylation. Confirm regioselectivity via 1H NMR^{1}\text{H NMR} (e.g., δ 2.16 ppm for methyl groups) and mass spectrometry .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR^{1}\text{H NMR}: Peaks at δ 1.0–1.5 ppm (tetramethylbutyl CH3_3 groups), δ 6.6–7.0 ppm (aromatic protons) .
    • 13C NMR^{13}\text{C NMR}: Signals near 20–30 ppm (quaternary carbons of tetramethylbutyl groups), 115–145 ppm (aromatic carbons) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 463.76 (C31_{31}H45_{45}NS) .
  • Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Q. What are the solubility properties of this compound in common solvents?

  • High Solubility : Dichloromethane, THF, DMF.
  • Low Solubility : Water, hexane.
  • Experimental Note : Solubility can be enhanced by sonication or using co-solvents (e.g., DMSO:EtOH mixtures) .

Advanced Research Questions

Q. How to design experiments to evaluate its potential as a histone deacetylase (HDAC) inhibitor?

  • Biological Assay Design :
    • Enzyme Inhibition : Use recombinant HDAC isoforms (e.g., HDAC6) and measure IC50_{50} values via fluorometric assays .
    • Structural Modification : Introduce hydroxamic acid moieties (e.g., via benzoic acid derivatives) to enhance metal-binding affinity .
    • Cellular Activity : Test cytotoxicity in cancer cell lines (e.g., HeLa) and correlate with HDAC inhibition using Western blotting (acetylated histone H3/H4 as markers) .
  • Data Interpretation : Compare inhibition profiles with known inhibitors (e.g., trichostatin A) to assess selectivity .

Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50​ values)?

  • Potential Causes : Differences in assay conditions (pH, temperature), purity of the compound, or cell line variability.
  • Methodological Solutions :
    • Standardize protocols (e.g., uniform enzyme sources, buffer systems).
    • Validate compound purity via HPLC and elemental analysis .
    • Use orthogonal assays (e.g., isothermal titration calorimetry) to confirm binding kinetics .

Q. What strategies optimize the compound’s stability under experimental conditions?

  • Degradation Pathways : Photo-oxidation of the phenothiazine core or hydrolysis of alkyl groups.
  • Mitigation Approaches :
    • Store in amber vials at –20°C under inert gas (N2_2/Ar).
    • Add antioxidants (e.g., BHT) to reaction mixtures .
    • Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

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